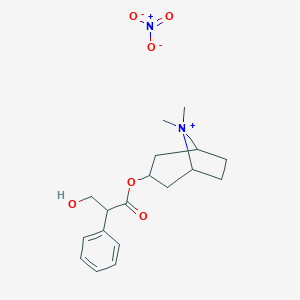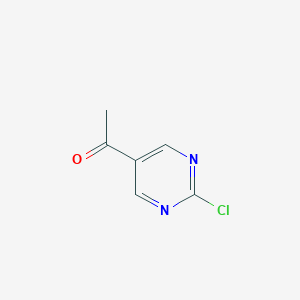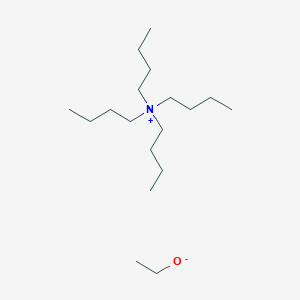![molecular formula C19H17F3N2O3 B027490 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine CAS No. 106635-86-3](/img/structure/B27490.png)
2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine
Übersicht
Beschreibung
L-765314 is a chemical compound known for its role as a potent and selective antagonist of the alpha-1B adrenergic receptor subtype. This compound has been primarily utilized in scientific research to investigate the role of alpha-1B adrenergic receptors in the regulation of blood pressure . It has also been studied for its potential effects on melanin synthesis and other biological processes .
Wissenschaftliche Forschungsanwendungen
L-765314 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the properties and reactions of alpha-1B adrenergic receptor antagonists.
Biology: Investigated for its effects on melanin synthesis and regulation of tyrosinase activity.
Industry: Utilized in the development of new pharmaceuticals targeting adrenergic receptors.
Zukünftige Richtungen
While specific future directions for this compound were not found in the available resources, it is known that it is a part of a series of 2-substituted analogues of a similar compound that were evaluated for antimalarial activity . This suggests potential future research directions in the area of antimalarial drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-765314 involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:
- Formation of the quinazoline ring.
- Introduction of the amino and methoxy groups.
- Coupling with a piperazine derivative.
- Final protection and deprotection steps to yield the desired compound .
Industrial Production Methods: Industrial production of L-765314 follows similar synthetic routes but is optimized for large-scale production. This involves:
- Use of high-yield reactions.
- Optimization of reaction conditions to minimize by-products.
- Implementation of purification techniques such as crystallization and chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: L-765314 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy groups on the quinazoline ring.
Reduction: Reduction reactions can target the quinazoline ring or the piperazine moiety.
Substitution: Substitution reactions can occur at the amino or methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield various reduced derivatives of the quinazoline ring .
Wirkmechanismus
L-765314 exerts its effects by selectively binding to and antagonizing the alpha-1B adrenergic receptor. This interaction inhibits the receptor’s activity, leading to a decrease in vasoconstriction and blood pressure regulation . Additionally, L-765314 has been shown to downregulate tyrosinase activity via inhibition of protein kinase C, which affects melanin synthesis .
Similar Compounds:
Prazosin: Another alpha-1 adrenergic receptor antagonist used to treat high blood pressure.
Terazosin: Similar to prazosin, used for hypertension and benign prostatic hyperplasia.
Uniqueness of L-765314: L-765314 is unique due to its high selectivity for the alpha-1B adrenergic receptor subtype, which makes it a valuable tool for studying the specific roles of this receptor in various physiological processes. Unlike some other alpha-1 adrenergic receptor antagonists, L-765314 does not cross the blood-brain barrier, limiting its effects to peripheral tissues .
Eigenschaften
IUPAC Name |
2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-10-7-15(26-3)24-17-13(23)9-14(25-2)18(16(10)17)27-12-6-4-5-11(8-12)19(20,21)22/h4-9H,23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGZHEQRIPMHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(C=C2N)OC)OC3=CC=CC(=C3)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431341 | |
| Record name | 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106635-86-3 | |
| Record name | 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106635-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Quinolinamine, 2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















